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Compound of Interest

Compound Name: 2,3-Difluorophenol

Cat. No.: B1222669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,3-
difluorophenol, a key intermediate in the synthesis of pharmaceuticals and other complex

organic molecules. The strategic placement of two fluorine atoms on the phenol ring

significantly influences its electronic properties, which are elucidated through various

spectroscopic techniques. This document compiles key spectroscopic data and outlines the

experimental protocols for obtaining such data, serving as a valuable resource for researchers

in the field.

Core Spectroscopic Data
The unique structural features of 2,3-difluorophenol give rise to a characteristic spectroscopic

signature. The following tables summarize the key quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy,

and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 2,3-
difluorophenol, providing detailed information about the hydrogen, carbon, and fluorine

environments within the molecule.[1]

Table 1: ¹H NMR Data for 2,3-Difluorophenol
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Proton Assignment Chemical Shift (δ, ppm) Solvent

H-4 6.93 CDCl₃

H-5 6.78 CDCl₃

H-6 6.71 CDCl₃

OH 5.81 CDCl₃

Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Data for 2,3-Difluorophenol

Carbon Assignment Chemical Shift (δ, ppm) Solvent

C-1 ~140-150 (quartet, JCF) CDCl₃

C-2
~145-155 (doublet of doublets,

¹JCF, ²JCF)
CDCl₃

C-3
~140-150 (doublet of doublets,

¹JCF, ²JCF)
CDCl₃

C-4 ~115-125 CDCl₃

C-5 ~120-130 CDCl₃

C-6 ~110-120 CDCl₃

Note: Precise, experimentally verified ¹³C NMR data for 2,3-difluorophenol is not readily

available in the public domain. The expected chemical shift ranges are provided based on

general principles of ¹³C NMR spectroscopy for fluorinated aromatic compounds.

Table 3: ¹⁹F NMR Data for 2,3-Difluorophenol
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Fluorine Assignment
Chemical Shift (δ, ppm)

Range
Reference

F-2 -130 to -150 CFCl₃

F-3 -130 to -150 CFCl₃

Note: Specific experimental ¹⁹F NMR data for 2,3-difluorophenol is not widely published. The

provided range is an estimate based on typical chemical shifts for aromatic fluorine atoms.

Vibrational Spectroscopy
FT-IR and Raman spectroscopy provide insights into the vibrational modes of the molecule,

confirming the presence of key functional groups.

Table 4: Key FT-IR and Raman Peaks for 2,3-Difluorophenol

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹)

O-H Stretch 3600 - 3200 (broad) Not typically observed

C-H Stretch (aromatic) 3100 - 3000 3100 - 3000

C=C Stretch (aromatic) 1600 - 1450 1600 - 1450

C-F Stretch 1331, 1279 1332, 1280

Data for C-F stretching modes sourced from a study by Sundaraganesan et al.[3]

Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

2,3-difluorophenol.[1]

Table 5: Mass Spectrometry Data for 2,3-Difluorophenol
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Parameter Value

Molecular Formula C₆H₄F₂O

Molecular Weight 130.09 g/mol

Molecular Ion (M⁺) m/z 130

Key Fragmentation Peaks m/z 102 (loss of CO), m/z 75 (loss of F)

Note: The fragmentation pattern is predicted based on the typical behavior of phenols in mass

spectrometry.

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of

2,3-difluorophenol.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Objective: To obtain high-resolution NMR spectra for the structural elucidation of 2,3-
difluorophenol.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 2,3-difluorophenol.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and

¹³C NMR, or an appropriate fluorine standard for ¹⁹F NMR.

Instrument Parameters (General):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.
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Temperature: Maintain a constant temperature, typically 298 K.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the sample concentration.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

¹⁹F NMR:

Acquire a proton-decoupled ¹⁹F spectrum.

Typical spectral width: -100 to -200 ppm (referenced to CFCl₃).

Number of scans: 16-64.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm for ¹H and

¹³C).

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in 2,3-difluorophenol.

Methodology (Thin Solid Film Method):

Sample Preparation:

Dissolve a small amount (approx. 50 mg) of 2,3-difluorophenol in a few drops of a

volatile solvent like methylene chloride.[1]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Apply one or two drops of the solution onto the salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.[1]

Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition and Processing:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the transmittance or absorbance spectrum.

UV-Visible Spectroscopy
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Objective: To analyze the electronic transitions within the aromatic system of 2,3-
difluorophenol.

Methodology:

Sample Preparation:

Prepare a stock solution of 2,3-difluorophenol of a known concentration (e.g., 1 mg/mL)

in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

Prepare a series of dilutions from the stock solution to find an optimal concentration that

gives an absorbance reading between 0.1 and 1.0.

Instrument Parameters:

Spectrophotometer: A dual-beam UV-Visible spectrophotometer.

Wavelength Range: Typically 200 to 400 nm for aromatic compounds.

Scan Speed: A medium scan speed is generally sufficient.

Data Acquisition and Processing:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the reference beam path of the spectrophotometer.

Fill another quartz cuvette with the sample solution and place it in the sample beam path.

Record the baseline with the blank solution.

Acquire the UV-Visible spectrum of the sample.

Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3-difluorophenol.
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Methodology:

Sample Preparation:

Prepare a dilute solution of 2,3-difluorophenol (e.g., 100 µg/mL) in a volatile solvent such

as dichloromethane or methanol.

Instrument Parameters (Gas Chromatography):

GC System: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection Mode: Splitless injection is often used for higher sensitivity.

Injector Temperature: Typically 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the

compound.

Carrier Gas: Helium at a constant flow rate.

Instrument Parameters (Mass Spectrometry):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: Typically m/z 40-400.

Ion Source Temperature: Approximately 230 °C.

Transfer Line Temperature: Approximately 280 °C.

Data Analysis:

Identify the peak corresponding to 2,3-difluorophenol in the total ion chromatogram

(TIC).
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Extract the mass spectrum for that peak.

Identify the molecular ion peak (M⁺) and major fragment ions.

Compare the obtained spectrum with a library database for confirmation if available.

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of 2,3-difluorophenol.
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Spectroscopic analysis workflow for 2,3-Difluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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